2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene
Description
Chemical Structure and Properties
2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene (CAS: 172900-69-5) is a brominated aromatic ether with a molecular formula of C₁₈H₂₇BrO₃ and a molecular weight of 377.31 g/mol . It features two methoxy groups, a 3-methoxypropoxy side chain, and a branched bromomethyl-substituted butyl moiety at the para position of the benzene ring. The (R)-configuration of the bromomethyl group is critical for its stereochemical interactions in synthetic applications .
Synthesis and Applications
This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of complex molecules like Rabeprazole impurities and other benzimidazole derivatives . Its bromomethyl group serves as a reactive site for nucleophilic substitution reactions, enabling functionalization in drug development pipelines .
Properties
IUPAC Name |
4-[(2R)-2-(bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJBMWOVLFPLFP-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462476 | |
| Record name | 4-[(2R)-2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172900-69-5 | |
| Record name | 4-[(2R)-2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropoxy)-4-(®-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene typically involves several steps:
Formation of the Benzene Ring Substituents: The starting material, a benzene derivative, is first functionalized with methoxy groups through electrophilic aromatic substitution reactions.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a halogenation reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Propoxy Group: The propoxy group is attached through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the propoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropoxy)-4-(®-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides, amines, or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of new substituted benzene derivatives.
Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis
One of the primary applications of this compound is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The presence of the bromomethyl group allows for selective reactions that can lead to the formation of desired stereoisomers.
Case Study: Synthesis of Chiral Pharmaceuticals
In a study focusing on the synthesis of chiral pharmaceuticals, 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene was utilized to facilitate the formation of specific enantiomers of drug candidates. The compound's ability to form stable complexes with substrates enabled higher yields and selectivity in reactions, demonstrating its effectiveness as a chiral auxiliary .
Organic Synthesis Reagent
This compound also serves as an important reagent in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and coupling reactions.
Table: Reactivity and Transformations
| Reaction Type | Description | Example Application |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to introduce functional groups | Synthesis of complex organic molecules |
| Coupling Reactions | Forms carbon-carbon bonds under specific conditions | Creation of biaryl compounds used in materials science |
Research Applications in Material Science
The compound has potential applications in material science , particularly in the development of new polymers and materials with tailored properties. Its functional groups can be utilized to modify polymer backbones, enhancing properties such as solubility and thermal stability.
Case Study: Polymer Modification
Research has shown that incorporating this compound into polymer matrices can significantly improve their mechanical properties and resistance to solvents. This modification is particularly beneficial for applications requiring durable materials, such as coatings and adhesives .
Potential Applications in Medicinal Chemistry
Given its structural features, this compound may also find applications in medicinal chemistry . The ability to modify its structure could lead to the development of new therapeutic agents targeting specific biological pathways.
Insights from Recent Studies
Recent studies have indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. The modification of the methoxy groups has been linked to enhanced bioactivity, suggesting that further research could unveil new therapeutic avenues .
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropoxy)-4-(®-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of substituted methoxybenzene derivatives. Below is a detailed comparison with structurally related compounds:
Key Findings from Research
Reactivity : The bromomethyl group in the target compound enhances its utility in alkylation reactions compared to the chloro analogue (Comparative 2), as bromine is a better leaving group .
Stereochemical Impact: The (R)-configuration of the bromomethyl group influences enantioselective synthesis pathways, a feature absent in non-chiral analogues like Comparative 1 .
Pharmaceutical Relevance : Unlike Comparative 3 (a benzoic acid derivative), the target compound’s ether linkages and bromine substitution make it more suitable as a precursor in proton-pump inhibitor syntheses .
Data Table: Physicochemical Properties
Biological Activity
2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene, also known by its CAS number 172900-69-5, is a synthetic organic compound with potential biological activities. Its unique structure, featuring a methoxypropoxy group and a bromomethyl substituent, suggests various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other medicinal properties.
- Molecular Formula : C17H27BrO3
- Molecular Weight : 359.3 g/mol
- Structure : The compound consists of a methoxybenzene core substituted with both a methoxypropoxy group and a bromomethyl group, contributing to its lipophilicity and potential bioactivity.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Study 1 : A study on related methoxy-substituted phenolic compounds demonstrated effective inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 0.5 μg/mL . The presence of the bromomethyl group may enhance this activity through increased lipophilicity, aiding in membrane penetration.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Methoxyphenol | 0.5 | MRSA |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. The introduction of halogenated groups like bromine is known to influence the cytotoxicity and selectivity towards cancer cells.
- Case Study 2 : Research on phenolic compounds has shown that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, compounds with methoxy and bromine substituents exhibited IC50 values ranging from 10 to 30 μM against these cell lines .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Brominated Phenol | 20 | MCF-7 |
| This compound | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to permeability changes.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | Cs-oxyacetate, PhEBX, 4CzIPN, CH₂Cl₂ | Alkynylation | 55% | |
| 2 | SiO₂, pentane:EtOAC (90:10) | Purification | - |
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Perform reactions in a fume hood to minimize vapor inhalation .
- Storage : Keep in sealed, airtight containers under dry, ventilated conditions (20–25°C). Avoid exposure to moisture, heat, or static discharge to prevent decomposition .
Basic: What spectroscopic and analytical methods confirm its structure?
Methodological Answer:
- 1H/13C NMR : Assign methoxy (δ ~3.3–3.8 ppm), bromomethyl (δ ~3.5–4.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₈BrO₃: ~411.1).
- X-ray Crystallography : Resolves stereochemistry of the (R)-bromomethyl group and confirms regioselectivity .
Advanced: How can regioselectivity challenges in bromination be addressed?
Methodological Answer:
- Directing Effects : Methoxy groups act as ortho/para directors. Computational modeling (DFT) predicts preferred bromination sites by analyzing electron density and steric hindrance .
- Optimized Conditions : Use controlled temperatures (0–5°C) and catalysts (e.g., FeBr₃) to enhance selectivity. Monitor reaction progress via TLC or in-situ NMR .
Advanced: What strategies mitigate degradation during prolonged experiments?
Methodological Answer:
- Temperature Control : Store intermediates at –20°C or use continuous cooling during reactions to slow organic degradation .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation. Add stabilizers (e.g., BHT) if compatible with the reaction .
Advanced: How to resolve contradictions in spectroscopic data across studies?
Methodological Answer:
Q. Table 2: Example Analytical Cross-Validation
| Technique | Key Data | Conflict Resolution | Reference |
|---|---|---|---|
| X-ray | Bond lengths/angles | Confirms stereochemistry | |
| HPLC-MS | Purity >98% | Identifies degradation byproducts |
Advanced: What computational tools predict reactivity or stability?
Methodological Answer:
- DFT Calculations : Model transition states for bromination or hydrolysis pathways. Software like Gaussian or ORCA can optimize geometries and calculate activation energies .
- Molecular Dynamics (MD) : Simulate stability under varying solvent conditions (e.g., aqueous vs. organic matrices) .
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
